molecular formula C9H7BrO3 B1610294 Methyl 2-(2-bromophenyl)-2-oxoacetate CAS No. 122394-38-1

Methyl 2-(2-bromophenyl)-2-oxoacetate

Cat. No.: B1610294
CAS No.: 122394-38-1
M. Wt: 243.05 g/mol
InChI Key: SCPBADGYTPFIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-bromophenyl)-2-oxoacetate is an organic compound with the molecular formula C9H7BrO3. It is a brominated derivative of phenylglyoxylate and is used in various chemical reactions and research applications. This compound is known for its reactivity due to the presence of both bromine and ester functional groups, making it a valuable intermediate in organic synthesis.

Mechanism of Action

Target of Action

Methyl 2-(2-bromophenyl)-2-oxoacetate is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is a key component in the SM coupling .

Mode of Action

In the SM coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in a base-mediated decarboxylative annulation of ynones . This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .

Result of Action

The compound’s action results in the formation of a broad range of benzoxepines with high regioselectivity in good yields under transition-metal-free conditions . It is also used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as the reaction conditions, the presence of a base, and the nature of the other reactants . Its success in the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(2-bromophenyl)-2-oxoacetate can be synthesized through several methods. One common method involves the bromination of methyl phenylglyoxylate. The reaction typically uses bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is usually purified through recrystallization or distillation.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, leading to the formation of new compounds.

    Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in solvents like ethanol or dimethylformamide (DMF).

    Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents like ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.

Major Products:

    Substitution: New compounds with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives of the original ester.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 2-(2-bromophenyl)-2-oxoacetate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: In the development of new drugs and therapeutic agents.

    Material Science: In the preparation of polymers and advanced materials.

    Biological Studies: As a probe or reagent in biochemical assays and studies.

Comparison with Similar Compounds

    Methyl 2-phenyl-2-oxoacetate: Lacks the bromine atom, making it less reactive in substitution reactions.

    Ethyl 2-(2-bromophenyl)-2-oxoacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-(4-bromophenyl)-2-oxoacetate: Bromine atom is positioned at the para position, affecting its reactivity and steric properties.

Uniqueness: Methyl 2-(2-bromophenyl)-2-oxoacetate is unique due to the presence of the bromine atom at the ortho position, which influences its reactivity and makes it a valuable intermediate in various chemical reactions. The combination of the bromine and ester functional groups allows for diverse chemical transformations, making it a versatile compound in organic synthesis.

Properties

IUPAC Name

methyl 2-(2-bromophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPBADGYTPFIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447325
Record name Methyl 2-(2-bromophenyl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122394-38-1
Record name Methyl 2-(2-bromophenyl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-bromophenyl)-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-bromophenyl)-2-oxoacetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(2-bromophenyl)-2-oxoacetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(2-bromophenyl)-2-oxoacetate
Reactant of Route 5
Methyl 2-(2-bromophenyl)-2-oxoacetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(2-bromophenyl)-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.